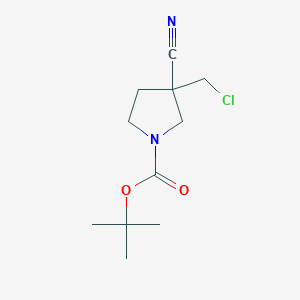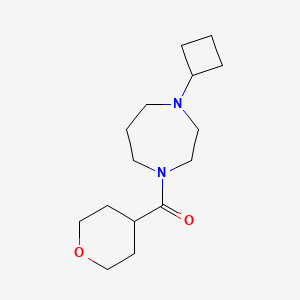![molecular formula C5H9N B2477191 5-Azaspiro[2.3]hexane CAS No. 39599-52-5](/img/structure/B2477191.png)
5-Azaspiro[2.3]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azaspiro[2.3]hexane is a chemical compound with the CAS Number 1466514-80-6 . It is available in two forms: as a trifluoroacetic acid and as a hydrochloride . It is an organic building block and has been widely used for the synthesis of organic compounds, polymers, and polymeric materials .
Synthesis Analysis
This compound derivatives have been synthesized as conformationally “frozen” analogues of L-glutamic acid . The synthesis process involves several strategies aimed to “freeze” natural amino acids into more constrained analogues with the aim of enhancing in vitro potency/selectivity and, more in general, drugability properties .Molecular Structure Analysis
The Inchi Code for this compound hydrochloride is 1S/C5H9N.ClH/c1-2-5(1)3-6-4-5;/h6H,1-4H2;1H . The molecular weight of this compound hydrochloride is 119.59 .Physical And Chemical Properties Analysis
This compound trifluoroacetic acid is a liquid at room temperature . The storage temperature is 4 degrees Celsius . On the other hand, this compound hydrochloride is a solid powder . It should be stored at 2-8 degrees Celsius .Applications De Recherche Scientifique
Cycloaddition Reactions
5-Azaspiro[2.3]hexane derivatives have been studied for their applications in cycloaddition reactions. For example, diastereoselective cycloadditions involving methyleneaziridines have been shown to produce diastereomeric 5-azaspiro[3.2]hexanes in moderate to good yields. The diastereoselectivity of these cycloadditions depends on the nature of the N-substituent, demonstrating the versatility of this compound in synthetic chemistry (Shipman, Ross, & Slawin, 1999).
Synthesis of Novel Compounds
The synthesis of novel compounds using this compound has been a subject of interest. For instance, the rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative led to the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes, indicating the potential of this compound derivatives in creating new chemical structures (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).
Drug Discovery Applications
In the field of drug discovery, this compound derivatives have been utilized in the development of new pharmacological agents. For example, a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes showed high affinity and selectivity at dopamine D3 receptors, highlighting their potential use in therapeutic applications (Micheli et al., 2016).
Synthesis of Spirocyclic Compounds
The synthesis of angular spirocyclic azetidines using azaspiro[3.3]heptanes demonstrates another application of this compound. These methods are suitable for preparing building blocks for drug discovery, indicating the compound's utility in medicinal chemistry (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Antibacterial Agent Synthesis
Studies have shown the synthesis of novel chiral quinolones with 5-azaspiro[2.4]heptane moiety, demonstrating potent antibacterial activity against various pathogens. This suggests the role of this compound derivatives in developing new antibacterial agents (Kimura et al., 1994).
Mécanisme D'action
Safety and Hazards
5-Azaspiro[2.3]hexane trifluoroacetic acid has several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Similarly, this compound hydrochloride also has hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
Orientations Futures
The development of 5-Azaspiro[2.3]hexane derivatives as analogues of L-glutamic acid is of particular importance since L-glutamic acid plays a critical role in a wide range of disorders like schizophrenia, depression, neurodegenerative diseases such as Parkinson’s and Alzheimer’s . Therefore, the future directions of research on this compound could focus on its potential applications in treating these disorders.
Propriétés
IUPAC Name |
5-azaspiro[2.3]hexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-5(1)3-6-4-5/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVACWSWOHDPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2477109.png)






![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride](/img/structure/B2477116.png)



![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2477123.png)
![5-propyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2477128.png)
![1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone](/img/structure/B2477131.png)